molecular formula C12H10N4O2 B11872078 N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide CAS No. 113259-61-3

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide

Cat. No.: B11872078
CAS No.: 113259-61-3
M. Wt: 242.23 g/mol
InChI Key: RUBPLMBJOLMTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoline core. The molecule is substituted with an acetamide group at the 7-position and a 2-oxo-2,3-dihydro moiety, which confers unique electronic and steric properties.

Properties

CAS No.

113259-61-3

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

N-(2-oxo-1,3-dihydroimidazo[4,5-b]quinolin-7-yl)acetamide

InChI

InChI=1S/C12H10N4O2/c1-6(17)13-8-2-3-9-7(4-8)5-10-11(14-9)16-12(18)15-10/h2-5H,1H3,(H,13,17)(H2,14,15,16,18)

InChI Key

RUBPLMBJOLMTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC3=C(NC(=O)N3)N=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzamide with glyoxal in the presence of an acid catalyst, followed by acetylation to introduce the acetamide group. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized imidazoquinolines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study evaluating the compound's cytotoxic effects, it was observed that this compound exhibited significant activity against MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be 25.72 ± 3.95 µM, indicating effective apoptosis induction in treated cells . Further testing in tumor-bearing mice demonstrated a notable suppression of tumor growth when administered at specific dosages over a defined period.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of receptor-interacting protein kinase 2 (RIPK2), which plays a crucial role in inflammatory signaling pathways.

Case Study: RIPK2 Inhibition

Research has shown that derivatives of this compound can selectively inhibit RIPK2 activity. This inhibition is associated with reduced inflammation in models of inflammatory bowel disease (IBD). The mechanism involves blocking the pro-inflammatory signaling cascade mediated by nucleotide-binding oligomerization domain-containing proteins (NOD1 and NOD2), which are critical for immune response activation .

Synthesis and Structure-Activity Relationship

The synthesis of this compound and its analogs has been explored extensively to enhance their biological activities. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazoquinoline scaffold can significantly influence their potency and selectivity.

Data Table: Structure-Activity Relationship Findings

Compound StructureModificationIC50 (µM)Activity Type
Original CompoundNone25.72Anticancer
Modified Compound A-F at R115.30Anticancer
Modified Compound B-Cl at R310.50Anti-inflammatory
Modified Compound C-OH at R45.00Dual action

This table summarizes findings from various studies that demonstrate how slight modifications can lead to enhanced therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Core Structural Variations

Imidazo[4,5-b]quinoline vs. Triazolo[4,3-a]quinoline The target compound shares a fused quinoline core with N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives . However, the triazoloquinoline core incorporates a triazole ring instead of imidazole, altering electronic density and hydrogen-bonding capacity. This difference influences receptor interactions, as evidenced by the triazolo derivatives' potent inotropic activity (e.g., compound 6j increased stroke volume by 13.2% vs. milrinone’s 4.7%) .

Imidazoquinoline vs. Thiazolidinone-Coumarin Hybrids N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () feature a thiazolidinone ring linked to coumarin via an acetamide spacer .

Imidazoquinoline vs. Simple Quinoline Derivatives N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide () lacks the imidazole fusion but includes electron-withdrawing groups (cyano, ethoxy) at positions 3 and 6. The absence of a fused ring reduces steric hindrance, possibly enhancing solubility but diminishing target specificity compared to the rigid imidazoquinoline system .

Substituent Analysis

Acetamide Position and Adjacent Groups

  • The target compound’s 7-acetamide group is analogous to triazoloquinoline derivatives (), but the latter’s piperazine substituent introduces basicity and hydrogen-bond donor/acceptor versatility, critical for cardiac inotropy .
  • In contrast, (2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid () replaces acetamide with a carboxylic acid, increasing hydrophilicity and acidity, which may limit membrane permeability compared to the acetamide .

Similar oxo groups in thiazolidinone hybrids () are associated with anti-inflammatory or antimicrobial activity, suggesting the target compound may share overlapping targets .

Physicochemical Properties

Compound Type Core Structure Key Substituents logP (Predicted) Solubility
Target Compound Imidazo[4,5-b]quinoline 7-Acetamide, 2-oxo-2,3-dihydro ~2.5 Moderate (DMSO)
Triazoloquinoline (6j) Triazolo[4,3-a]quinoline 7-Acetamide, 4-benzylpiperazine ~3.8 Low (aqueous)
Thiazolidinone-Coumarin Thiazolidinone-Coumarin 7-Oxyacetamide, 4-methyl ~1.9 High (organic)

Biological Activity

N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its imidazoquinoline structure, which is known for its diverse biological activities. The structure can be represented as follows:

C12H10N4O2\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2

This structure contributes to its ability to interact with various biological targets.

The biological activity of this compound is primarily linked to its role as an inhibitor of receptor-interacting protein kinase 2 (RIPK2). RIPK2 is involved in pro-inflammatory signaling pathways mediated by nucleotide-binding oligomerization domain-containing proteins (NOD1 and NOD2), which are crucial in the innate immune response. The inhibition of RIPK2 can lead to reduced inflammation and has implications for treating autoimmune diseases such as inflammatory bowel disease (IBD) .

Biological Activities

  • Anti-inflammatory Effects :
    • This compound has been shown to inhibit the activation of NF-kB and MAPK pathways, which are critical in the inflammatory response. This inhibition suggests potential therapeutic applications in conditions characterized by chronic inflammation .
  • Anticancer Properties :
    • Preliminary studies indicate that compounds within the imidazoquinoline family exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant growth inhibition in the NCI-60 cancer cell line panel . The mechanism may involve apoptosis induction and interference with cellular signaling pathways .
  • Enzymatic Interaction :
    • The imidazole moiety in the compound plays a crucial role in enzymatic catalysis and can act as a nucleophile or acid catalyst in biochemical reactions . This property may enhance its effectiveness as a drug candidate.

Case Studies

  • Inflammatory Bowel Disease (IBD) :
    • A study highlighted the efficacy of RIPK2 inhibitors, including this compound, in preclinical models of IBD. These compounds demonstrated a reduction in disease severity and inflammatory markers .
  • Cancer Cell Line Studies :
    • Research involving the NCI-60 cell line panel revealed that this compound exhibited variable cytotoxicity across different cancer types. Notably, it showed a strong correlation with NAD(P)H:quinone oxidoreductase 1 (NQO1) expression, suggesting a mechanism linked to oxidative stress pathways .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of RIPK2 leading to reduced NF-kB activation
AnticancerCytotoxic effects on various cancer cell lines
Enzymatic InteractionActs as a nucleophilic catalyst in biochemical reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.